Halofantrine

Clinical efficacy Multidrug-resistant malaria Randomized controlled trial

Halofantrine is a racemic phenanthrene methanol antimalarial that remains a critical research tool for mapping multidrug-resistant Plasmodium falciparum. Its strong in vitro cross-resistance correlation with mefloquine (r=0.863, P<0.001) and artemisinin (r=0.569) makes it indispensable for antimalarial screening panels. The compound’s potent hERG channel inhibition (IC₅₀ 0.04 µM)—roughly 200-fold greater than lumefantrine—establishes a distinct cardiac safety benchmark for preclinical testing. In regions with documented mefloquine failure, high-dose halofantrine (72 mg/kg) achieves a 97% cure rate versus 92% for mefloquine, and an 85% retreatment cure rate versus 56% for mefloquine. Micronized halofantrine (8 mg/kg q6h × 3) delivers 100% cure in chloroquine-resistant P. falciparum. Intravenous nanocapsule formulations increase plasma AUC >6-fold and eliminate toxicity, supporting parenteral development for severe malaria. Procure halofantrine as a reference compound for cross-resistance profiling, cardiotoxicity assays, or formulation R&D.

Molecular Formula C26H30Cl2F3NO
Molecular Weight 500.4 g/mol
CAS No. 66051-74-9
Cat. No. B7819225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofantrine
CAS66051-74-9
Molecular FormulaC26H30Cl2F3NO
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O
InChIInChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
InChIKeyFOHHNHSLJDZUGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.11e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Halofantrine (CAS 66051-74-9): Baseline Characteristics for Antimalarial Drug Procurement and Research


Halofantrine is a synthetic phenanthrene methanol antimalarial agent effective against asexual blood stages of both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum [1]. It is administered orally as a racemic mixture and is metabolized primarily by CYP3A4 to its major equipotent metabolite, N-desbutylhalofantrine [2]. The compound exhibits a long terminal elimination half-life of approximately 5 days in malaria patients and is characterized by high intersubject pharmacokinetic variability with enhanced absorption when taken with fatty food [1].

Why Halofantrine Cannot Be Casually Substituted: The Scientific Basis for Compound-Specific Selection


Antimalarial drugs within the quinoline and phenanthrene methanol classes exhibit clinically consequential differences in cross-resistance patterns, cardiac safety profiles, and metabolic liabilities that preclude simple interchange. Halofantrine shows a strong positive in vitro cross-resistance correlation with mefloquine (r = 0.863, P < 0.001), but this correlation does not extend equally to lumefantrine [1]. Furthermore, halofantrine's hERG channel inhibition potency (IC50 = 0.04 μM) is approximately 200-fold greater than that of lumefantrine (IC50 = 8.1 μM), establishing a distinct cardiotoxicity risk profile that mandates compound-specific handling [2]. Stereochemical considerations further differentiate halofantrine: (+)-halofantrine (R-configuration) is the more cardiotoxic isomer and exhibits stereoselective accumulation in plasma, a property not shared by non-chiral alternatives or racemic mixtures of other antimalarials [3].

Halofantrine Procurement Evidence: Quantified Differentiation from Comparator Antimalarials


Halofantrine vs. Mefloquine: Superior Cure Rate with High-Dose Regimen in Multidrug-Resistant Falciparum Malaria

In a randomized controlled trial on the Thai-Burmese border, high-dose halofantrine (72 mg/kg total dose) demonstrated a significantly lower 28-day failure rate (3%) compared to mefloquine 25 mg/kg (8%, p=0.03) [1]. For retreatment of recrudescent infections, the failure rate was 15% with high-dose halofantrine versus 44% with mefloquine (relative risk 3.0, 95% CI 1.2-7.3, p=0.008) [1]. In contrast, standard-dose halofantrine (24 mg/kg) was inferior to mefloquine, with failure rates of 35% versus 10% (p=0.0002) [1].

Clinical efficacy Multidrug-resistant malaria Randomized controlled trial

Halofantrine vs. Chloroquine Combinations: 100% Cure Rate in Chloroquine-Resistant African P. falciparum

In a randomized comparative trial conducted in Lambaréné, Gabon, where chloroquine-resistant malaria is prevalent, micronized halofantrine (8 mg/kg every 6 hours for three doses) achieved a 100% cure rate by day 28 [1]. This compared favorably to chloroquine plus clindamycin (97% cure) and chloroquine plus doxycycline (75% cure, P < 0.01) [1]. The chloroquine-doxycycline combination also showed significantly slower parasite clearance [1].

Chloroquine resistance African malaria Clinical cure rate

Halofantrine vs. Artemether-Lumefantrine (CGP 56697): 100% Cure Rate but with Documented QTc Prolongation Exceeding 30 ms

In a double-blind comparative trial in non-immune travelers, halofantrine achieved a 100% 28-day cure rate versus 82% for CGP 56697 (artemether-lumefantrine) [1]. However, significant QTc prolongations (>30 ms) occurred 6-12 hours after halofantrine intake but not after CGP 56697 [1]. Halofantrine also showed slower parasite clearance: median 48 hours versus 32 hours for CGP 56697 (P<0.001), and 24-hour parasite reduction of 89.6% versus 99.7% (P<0.001) [1].

QTc prolongation Cardiotoxicity Travelers malaria

Halofantrine Stereoselective Cardiotoxicity: (+)-Enantiomer Is the Primary Contributor to QTc Prolongation

Halofantrine is administered as a racemate, but the two enantiomers exhibit differential pharmacokinetic and pharmacodynamic profiles. In a multiple-dose study in healthy adults, steady-state plasma concentrations were 97.6 ± 52.0 ng/mL for (+)-halofantrine versus 48.5 ± 20.8 ng/mL for (−)-halofantrine, with steady-state oral clearance of 139 ± 73 L/h and 265 ± 135 L/h, respectively [1]. ECG QTc prolongation was positively correlated with both enantiomers' plasma concentrations, but (+)-halofantrine (R-configuration) is the more cardiotoxic isomer based on structural analogy to quinidine [2].

Stereochemistry Cardiotoxicity Enantiomer-specific effects

Halofantrine hERG Channel Inhibition: 200-Fold More Potent than Lumefantrine, Defining Proarrhythmic Risk Rank

In whole-cell patch-clamp studies using stably transfected HEK293 cells expressing hERG K+ channels, halofantrine exhibited the most potent inhibition among tested antimalarials, with an IC50 of 0.04 μM [1]. Comparator IC50 values were: chloroquine 2.5 μM, mefloquine 2.6 μM, desbutyl-lumefantrine 5.5 μM, and lumefantrine 8.1 μM [1]. Only halofantrine blocked hERG tail currents in a voltage-dependent manner [1].

hERG channel Cardiac safety Patch-clamp electrophysiology

Halofantrine CYP3A4-Dependent Metabolism: High Interindividual Variability and Strong Ketoconazole Inhibition (Ki = 0.05 μM)

Halofantrine is metabolized primarily by CYP3A4 to N-desbutylhalofantrine. In human liver microsomes, the apparent Vmax was 215 ± 172 pmol/min/mg and Km was 48 ± 26 μmol/L, indicating high interindividual variability [1]. Ketoconazole non-competitively inhibited halofantrine metabolism with a Ki of 0.05 μM; the theoretical in vivo inhibition by ketoconazole was estimated at 99% [1]. The rate of N-debutylation with recombinant CYP3A4 was 6-fold higher than with CYP3A5 and 12-fold higher than with CYP2C8 [1].

Drug metabolism CYP3A4 Drug-drug interactions

Halofantrine: Validated Application Scenarios Based on Quantitative Evidence


Treatment of Confirmed Mefloquine-Resistant or Mefloquine-Intolerant Uncomplicated Falciparum Malaria

In regions with documented mefloquine resistance or treatment failure (e.g., Thai-Burmese border), high-dose halofantrine (72 mg/kg total dose) provides superior efficacy with a 3% failure rate versus 8% for mefloquine [1]. This is particularly relevant for retreatment of recrudescent infections, where high-dose halofantrine achieved an 85% cure rate versus 56% with mefloquine [1]. Baseline ECG and electrolyte assessment are mandatory due to the established QTc prolongation risk [1].

Confirmed Chloroquine-Resistant P. falciparum in African Settings Where ACT Access Is Limited

Micronized halofantrine (8 mg/kg every 6 hours × 3 doses) demonstrated a 100% cure rate in chloroquine-resistant P. falciparum in Gabon, outperforming chloroquine-doxycycline (75% cure, P < 0.01) and equaling chloroquine-clindamycin (97% cure) [2]. This scenario applies when artemisinin-based combination therapy (ACT) is unavailable or contraindicated, provided cardiac monitoring protocols are in place.

In Vitro Antimalarial Drug Screening and Resistance Surveillance Panels

Halofantrine serves as a key reference compound for in vitro susceptibility testing of P. falciparum isolates, particularly in cross-resistance studies. Its strong positive correlation with mefloquine (r = 0.863, P < 0.001) and artemisinin (r = 0.569, P < 0.001) makes it a valuable tool for mapping multidrug resistance patterns [3]. Inclusion in antimalarial screening panels enables detection of emerging halofantrine resistance and cross-resistance to other quinoline antimalarials [3].

Preclinical Formulation Development Targeting Reduced Cardiotoxicity via Nanocarrier Delivery

Intravenous nanocapsule formulations of halofantrine increased plasma AUC more than 6-fold compared to solution formulations in P. berghei-infected mice and achieved significantly faster parasite control within the first 48 hours [4]. Nanocapsules also eliminated the toxicity observed with solubilized halofantrine at 100 mg/kg [4]. This supports continued preclinical development of parenteral halofantrine formulations for severe malaria, where rapid therapeutic drug levels are critical and oral administration is not feasible [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halofantrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.